molecular formula C18H21N3OS B11664202 2-(pyridin-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide

2-(pyridin-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide

Cat. No.: B11664202
M. Wt: 327.4 g/mol
InChI Key: ATEFFKIABTYMSG-RGVLZGJSSA-N
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Description

2-(pyridin-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a sulfanyl group, and a hydrazide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide typically involves the following steps:

    Formation of the hydrazide: This step involves the reaction of a suitable hydrazine derivative with a carboxylic acid or its derivative to form the hydrazide.

    Introduction of the pyridine ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the hydrazide.

    Formation of the sulfanyl group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reacts with the pyridine derivative.

    Condensation reaction: The final step involves a condensation reaction between the hydrazide and an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide linkage can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(pyridin-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(pyridin-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-ylsulfanyl)acetic acid: Shares the pyridine and sulfanyl groups but differs in its overall structure and properties.

    N’-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazine: Similar in having the hydrazide linkage but lacks the pyridine and sulfanyl groups.

Uniqueness

2-(pyridin-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

2-pyridin-2-ylsulfanyl-N-[(E)-(2,3,4-trimethylphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H21N3OS/c1-12-8-9-16(14(3)13(12)2)11-20-21-18(22)15(4)23-17-7-5-6-10-19-17/h5-11,15H,1-4H3,(H,21,22)/b20-11+

InChI Key

ATEFFKIABTYMSG-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)/C=N/NC(=O)C(C)SC2=CC=CC=N2)C)C

Canonical SMILES

CC1=C(C(=C(C=C1)C=NNC(=O)C(C)SC2=CC=CC=N2)C)C

Origin of Product

United States

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